molecular formula C11H12ClNO B3075671 (7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine CAS No. 1033693-11-6

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine

Cat. No.: B3075671
CAS No.: 1033693-11-6
M. Wt: 209.67 g/mol
InChI Key: ZGBMURRPALHAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine is a chemical compound with the molecular formula C11H12ClNO. It belongs to the benzofuran class of compounds, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom, an ethyl group, and a methyl group, along with an amine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-ethyl-3-methylphenol with chloroacetyl chloride followed by amination can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, amine derivatives, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of chlorine, ethyl, and methyl groups, along with the amine functional group, differentiates it from other benzofuran derivatives .

Properties

IUPAC Name

7-chloro-2-ethyl-3-methyl-1-benzofuran-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-3-10-6(2)8-4-7(13)5-9(12)11(8)14-10/h4-5H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBMURRPALHAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C(=CC(=C2)N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine
Reactant of Route 2
(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine
Reactant of Route 3
(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine
Reactant of Route 4
(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine
Reactant of Route 5
Reactant of Route 5
(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine
Reactant of Route 6
(7-Chloro-2-ethyl-3-methyl-1-benzofuran-5-YL)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.